molecular formula C11H18FNO4 B8815966 (2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE

(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE

Cat. No.: B8815966
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrrolidine ring and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the fluoropyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions. The tert-butoxycarbonyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate and a base such as triethylamine. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The tert-butoxycarbonyl group can also play a role in modulating the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE can be compared with other fluorinated pyrrolidine derivatives. Similar compounds include:

    Methyl1-tert-butoxycarbonyl-4-chloropyrrolidine-2-carboxylate: This compound has a chlorine atom instead of fluorine, which can alter its reactivity and binding properties.

    Methyl1-tert-butoxycarbonyl-4-bromopyrrolidine-2-carboxylate: The presence of a bromine atom can lead to different chemical and biological behaviors compared to the fluorinated derivative.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3

InChI Key

METPQQHVRNLTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F

Origin of Product

United States

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